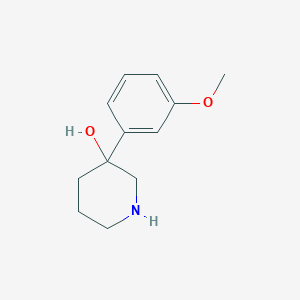![molecular formula C8H15NO B8736690 3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol](/img/structure/B8736690.png)
3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-azabicyclo[310]hexan-3-yl)propan-1-ol is a bicyclic compound featuring a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol typically involves the formation of the bicyclic core followed by functionalization. One common method involves the cyclopropanation of alkenes with nitrogen-containing reagents. For instance, a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones can be employed to yield 3-azabicyclo[3.1.0]hexane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the bicyclic core or the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used in the design of pharmaceutical compounds due to its potential biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure can be exploited in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol is not fully understood, but it is believed to interact with various molecular targets. For instance, derivatives of this compound have been shown to inhibit glycine transporter-1 (GlyT1), which is involved in neurotransmission . This inhibition can affect the levels of glycine in the synaptic cleft, thereby modulating neurotransmitter activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl-3-aza-bicyclo[3.1.0]hex-3-yl-methanones: These compounds share a similar bicyclic core but differ in their functional groups.
3-(Imidazolyl methyl)-3-aza-bicyclo[3.1.0]hexan-6-yl)methyl ethers: These compounds have a similar bicyclic structure but include imidazole rings.
Uniqueness
3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol is unique due to its specific functional groups and the presence of a hydroxyl group, which can be further modified to create a wide range of derivatives. This versatility makes it a valuable compound in various fields of research and application.
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H15NO/c10-3-1-2-9-5-7-4-8(7)6-9/h7-8,10H,1-6H2 |
InChI-Schlüssel |
MJPOYKYQLQCGQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1CN(C2)CCCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(Benzo[b]thiophen-6-yl)ethanol](/img/structure/B8736672.png)



![N~1~-[2-(Pyrrolidin-1-yl)ethyl]benzene-1,4-diamine](/img/structure/B8736696.png)
![Tert-butyl 8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8736702.png)

